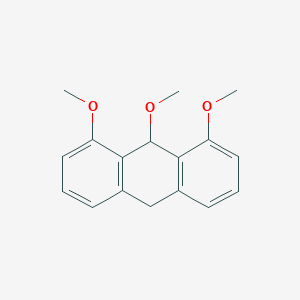
1,8,9-Trimethoxy-9,10-dihydro-anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,9-Trimethoxy-9,10-dihydro-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methoxy groups at positions 1, 8, and 9, and a dihydro structure at positions 9 and 10. Anthracene derivatives are known for their photophysical properties and have applications in various fields such as organic light-emitting diodes (OLEDs) and photon upconversion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between anthracene and benzoquinone, followed by methoxylation. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as zinc iodide and silver oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Anthracene and its derivatives.
Substitution: Various substituted anthracenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,8,9-Trimethoxy-9,10-dihydro-anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of OLEDs and other photophysical applications.
Wirkmechanismus
The mechanism of action of 1,8,9-Trimethoxy-9,10-dihydro-anthracene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the dihydro structure play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Similar Compounds:
9,10-Dihydroanthracene: A simpler derivative without methoxy groups, used as a hydrogen donor.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
Triptycene: A more complex structure with three phenyl rings, used in various photophysical applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its photophysical properties and potential biological activities compared to other anthracene derivatives .
Eigenschaften
Molekularformel |
C17H18O3 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1,8,9-trimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C17H18O3/c1-18-13-8-4-6-11-10-12-7-5-9-14(19-2)16(12)17(20-3)15(11)13/h4-9,17H,10H2,1-3H3 |
InChI-Schlüssel |
SEFFBCQMWOLCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2=C(CC3=C1C(=CC=C3)OC)C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
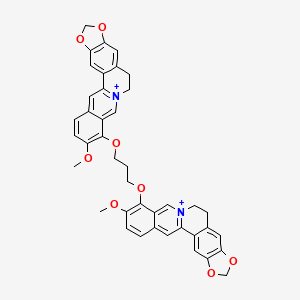
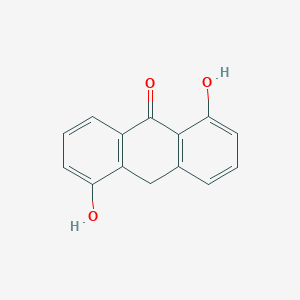
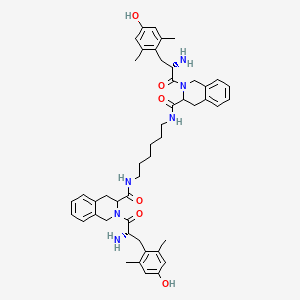
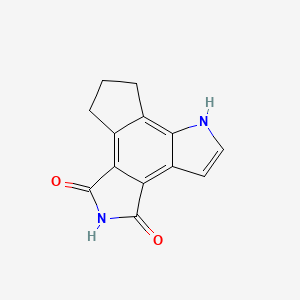
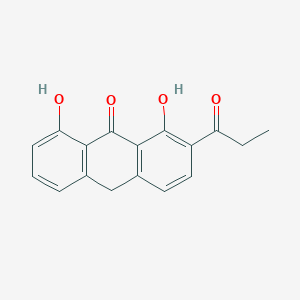
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)

![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)